molecular formula C11H10BrNO2 B1417100 Methyl 2-bromo-4-cyano-5-methylphenylacetate CAS No. 1805190-10-6

Methyl 2-bromo-4-cyano-5-methylphenylacetate

Cat. No.: B1417100
CAS No.: 1805190-10-6
M. Wt: 268.11 g/mol
InChI Key: JGRKNVGCRYIEBM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-methylphenylacetate is a chemical compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-5-methylphenylacetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-methylphenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates.

    Reduction Reactions: Products include amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-methylphenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-5-methylphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-cyano-5-ethylphenylacetate
  • Methyl 2-bromo-4-cyano-5-propylphenylacetate
  • Methyl 2-bromo-4-cyano-5-isopropylphenylacetate

Uniqueness

Methyl 2-bromo-4-cyano-5-methylphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a cyano group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)10(12)4-9(7)6-13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRKNVGCRYIEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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